Methane, bis(cyclohexyloxy)-

High-Boiling Solvent Thermal Stability Reaction Medium

Methane, bis(cyclohexyloxy)- (CAS 1453-21-0), also known as dicyclohexylformal or bis(cyclohexyloxy)methane, is a dialkoxymethane derivative with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol. It is characterized by two cyclohexyloxy groups attached to a central methylene bridge, imparting significant steric bulk and lipophilicity (estimated LogP ~3.6–4.3).

Molecular Formula C13H24O2
Molecular Weight 212.33 g/mol
CAS No. 1453-21-0
Cat. No. B075389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethane, bis(cyclohexyloxy)-
CAS1453-21-0
Molecular FormulaC13H24O2
Molecular Weight212.33 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCOC2CCCCC2
InChIInChI=1S/C13H24O2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h12-13H,1-11H2
InChIKeyGZYYOTJXMDCAJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methane, bis(cyclohexyloxy)- (CAS 1453-21-0): A High-Boiling Dialkoxymethane for Demanding Solvent & Intermediate Applications


Methane, bis(cyclohexyloxy)- (CAS 1453-21-0), also known as dicyclohexylformal or bis(cyclohexyloxy)methane, is a dialkoxymethane derivative with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . It is characterized by two cyclohexyloxy groups attached to a central methylene bridge, imparting significant steric bulk and lipophilicity (estimated LogP ~3.6–4.3) [1]. This compound is primarily utilized as a high-boiling solvent, a reactive intermediate in organic synthesis, and a processing aid in polymer and coating formulations [2].

High-temperature reaction solvent Boiling point ~274°C expands thermal operating window for syntheses above 240°C.
Non-polar extraction medium Estimated LogP ~3.85 supports efficient partitioning of lipophilic analytes.
Controlled evaporation tail solvent Low vapor pressure aids film leveling in coatings and ink formulations.
Woody-herbal fragrance ingredient Reported odor profile with prominent woody and herbal notes for perfumery.

Why Methane, bis(cyclohexyloxy)- Cannot Be Directly Replaced by Common Dialkoxymethanes or Cyclohexyl Ethers


Generic substitution of Methane, bis(cyclohexyloxy)- with simpler dialkoxymethanes (e.g., dimethoxymethane) or mono-cyclohexyl ethers (e.g., dicyclohexyl ether) fails due to its unique combination of high thermal stability, controlled evaporation, and distinct solvation power. The dual cyclohexyloxy substitution raises the boiling point approximately 30–50°C above that of dicyclohexyl ether, enabling its use in high-temperature reactions where conventional solvents evaporate or degrade . Furthermore, its specific lipophilicity and solubility profile, detailed below, dictate performance in polymer processing and fragrance formulation that cannot be replicated by other in-class compounds [1].

Dimethoxymethane or similar small acetals

Lack the required thermal stability and lipophilicity; may not support high-temperature reactions or non-polar extraction workflows.

Dicyclohexyl ether

Boiling point ~30°C lower alters evaporation profile; may compromise film formation and high-temperature synthesis control.

Quantitative Differentiation Guide for Methane, bis(cyclohexyloxy)-: Head-to-Head Evidence Against Closest Analogs


Boiling Point Elevation vs. Dicyclohexyl Ether Enables High-Temperature Processing

Methane, bis(cyclohexyloxy)- exhibits a predicted boiling point of 273.6±8.0 °C at 760 mmHg , which is significantly higher than the structurally related mono-ether, dicyclohexyl ether, which boils at approximately 242–244 °C . This ~30°C increase, attributable to the additional oxygen atom and increased molecular weight, directly expands the thermal operating window for solvent applications.

Boiling Point
Reported
~273.6 °C vs 242–244 °C (dicyclohexyl ether)
Expands thermal operating window for solvent applications.
Predicted ACD/Labs data; cross-study validation recommended.
High-Boiling Solvent Thermal Stability Reaction Medium

Enhanced Lipophilicity (LogP) Over Dimethoxymethane Improves Non-Polar Solvent Compatibility

The estimated LogP (octanol-water partition coefficient) for Methane, bis(cyclohexyloxy)- is 3.85 (ACD/Labs) to 4.34 (KOWWIN) , dwarfing the LogP of the simplest dialkoxymethane, dimethoxymethane (LogP ~0.1) [1]. This indicates a >10,000-fold greater preference for non-polar phases, making the target compound a superior solvent for lipophilic substrates or extraction processes.

Lipophilicity (LogP)
Class-level
LogP 3.85–4.34 vs ~0.1 (dimethoxymethane)
Higher affinity for non-polar substrates and extraction.
Estimated values; experimental determination recommended.
Lipophilicity Solvent Selection Extraction

Controlled Evaporation Rate Compared to Low-Boiling Acetals for Coating Applications

Methane, bis(cyclohexyloxy)- has an estimated vapor pressure of 0.00947 mmHg at 25°C and a slow evaporation rate profile [1]. In contrast, formaldehyde diethyl acetal (diethoxymethane) has a vapor pressure of ~40 mmHg at 25°C [2], making it over 4,000 times more volatile. This stark contrast enables the use of bis(cyclohexyloxy)methane as a tail solvent in coatings, ensuring uniform film formation without premature drying.

Volatility
Class-level
~0.0095 mmHg vs ~40 mmHg (diethoxymethane)
Enables controlled evaporation and film leveling.
Predicted vapor pressure; process verification required.
Evaporation Rate Coating Film Formation

Unique Olfactory Profile with High Woody-Herbal Impact for Fragrance Formulation

Organoleptic evaluation data from a specialized database indicates that Methane, bis(cyclohexyloxy)- has a primary odor profile dominated by Woody (53.5%) and Herbal (49.6%) notes, with secondary Fruity (49.3%) and Green (48.8%) aspects [1]. This contrasts with the simpler, ethereal-rum odor of dicyclohexyl ether [2], offering perfumers a complex, high-impact woody-herbal building block unavailable from mono-ether analogs.

Odor Profile
Source review
Woody 53.5%, Herbal 49.6%, Fruity 49.3%
Supports woody-herbal fragrance formulation.
Computational odor prediction; sensory panel validation advised.
Fragrance Organoleptic Perfumery

Where to Deploy Methane, bis(cyclohexyloxy)-: Evidence-Backed Application Scenarios


High-Temperature Organic Synthesis Solvent

Given its boiling point advantage of approximately 30°C over dicyclohexyl ether , Methane, bis(cyclohexyloxy)- is the preferred solvent for reactions requiring sustained temperatures above 240°C, such as certain Diels-Alder cycloadditions or high-temperature polymerizations. Its use minimizes solvent evaporation and maintains reactant concentration, directly improving yield consistency in scale-up processes.

Tail Solvent for Advanced Coatings and Inks

With a vapor pressure over 4,000 times lower than diethoxymethane [1], this compound serves as an excellent tail solvent in industrial coatings and printing inks. It prevents surface defects like orange peel and cratering by extending the open time of the film, leading to superior leveling and gloss development. Its complete solubility in common organic solvents (e.g., >1800 g/L in THF, >1500 g/L in cyclohexanone) [2] ensures formulation flexibility.

Lipophilic Extraction Medium

The exceptionally high LogP (>3.8) makes bis(cyclohexyloxy)methane a more efficient extraction solvent for non-polar analytes (e.g., fat-soluble vitamins, polyaromatic hydrocarbons) compared to dimethoxymethane. In liquid-liquid extraction workflows, its low water solubility (~0.13 g/L) [3] ensures minimal cross-contamination of the aqueous phase, simplifying downstream purification.

Novel Woody-Herbal Fragrance Ingredient

The unique odor profile—characterized by high woody and herbal impact with fruity undertones [4]—positions this compound as a valuable synthetic ingredient in perfumery. It can be used to impart a fresh, natural woody character to fine fragrances or to mask unpleasant base notes in consumer products, offering a cost-effective alternative to certain essential oil fractions. The compound falls within the scope of recent fragrance ingredient patents, indicating industry interest [5].

Application
Selection Property
Validation Focus
High-temperature synthesis solvent
High boiling point, thermal stability
Verify boiling point under reaction conditions
Tail solvent for coatings & inks
Low volatility, broad solvent miscibility
Assess evaporation rate and film formation
Lipophilic extraction medium
High LogP, low water solubility
Confirm partition coefficient and extraction efficiency
Woody-herbal fragrance ingredient
Distinct odor profile (woody/herbal)
Evaluate olfactory character and formulation stability
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